3-Hydroxy-1-adamantyl methacrylate - 115372-36-6

3-Hydroxy-1-adamantyl methacrylate

Catalog Number: EVT-345418
CAS Number: 115372-36-6
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxy-1-adamantyl methacrylate (HAMA) is a methacrylate monomer commonly employed in the development of chemically amplified resists (CARs) for photolithography applications in the semiconductor industry [, , ].

Role in Scientific Research:

HAMA serves as a key component in photoresist formulations, specifically in the creation of polymers that undergo structural changes upon exposure to light. This property is crucial for the fabrication of integrated circuits, where high-resolution patterning is essential [, , ].

Synthesis Analysis

The primary chemical reaction involving HAMA in photoresist applications is its acid-catalyzed deprotection. Upon exposure to a photogenerated acid, the hydroxyl group of HAMA undergoes deprotection, increasing the polarity of the polymer and altering its solubility in developer solutions [, ]. This process allows for the selective removal of exposed areas, enabling pattern formation.

Mechanism of Action

In chemically amplified resists, HAMA acts as a protecting group for carboxylic acid functionalities. Upon exposure to light, a photoacid generator (PAG) within the resist generates a strong acid. This acid catalyzes the deprotection of HAMA, converting the hydrophobic regions of the polymer to hydrophilic, rendering the exposed areas soluble in the developer solution [, ].

Physical and Chemical Properties Analysis
  • High transparency at 193 nm: Essential for ArF excimer laser lithography [].
  • Good thermal stability: Maintains structural integrity during high-temperature processing steps [].
  • Solubility control: Enables precise pattern formation through controlled deprotection and solubility switching [, ].
Applications

Photolithography: HAMA is primarily used in the development of chemically amplified resists (CARs) for 193 nm (ArF) lithography [, , ].

Specific Uses:

  • High-resolution patterning: Enables the fabrication of features with dimensions below 100 nm [].
  • Improved etch resistance: The adamantyl group enhances the plasma etch resistance of the resist, preserving critical dimensions during pattern transfer [, ].

2-Ethyl-2-adamantyl Methacrylate (EAMA)

    Compound Description: 2-Ethyl-2-adamantyl methacrylate (EAMA) is a methacrylate monomer frequently used in photoresist formulations, especially for ArF (193 nm) lithography. Its bulky adamantyl group enhances the resist's etch resistance and transparency at 193 nm [, , ].

    Relevance: EAMA is structurally similar to 3-hydroxy-1-adamantyl methacrylate, sharing the adamantyl moiety. Both compounds are commonly employed together in photoresist compositions to control properties such as etch resistance, transparency, and dissolution behavior [, , ].

α-γ-Butyrolactone Methacrylate (GBLMA)

    Compound Description: α-γ-Butyrolactone methacrylate (GBLMA) is another crucial monomer in photoresist formulations. It enhances the adhesion of the resist to the substrate due to the polar lactone ring, contributing to better pattern transfer [, ].

    Relevance: While structurally distinct from 3-hydroxy-1-adamantyl methacrylate, GBLMA is often copolymerized with it and other monomers like EAMA to fine-tune the overall properties of the photoresist material for optimal performance [, ].

2,5-Dimethyl-2,5-hexanediol Dimethacrylate (DMHDMA)

    Compound Description: 2,5-Dimethyl-2,5-hexanediol dimethacrylate (DMHDMA) is a di-functional methacrylate monomer that acts as a crosslinking agent. When incorporated into a polymer chain, it creates branched structures, impacting the polymer's physical and chemical properties [].

    Relevance: DMHDMA's role as a branching agent influences the polymer's dissolution behavior, which is critical in photoresist applications. While not directly similar in structure to 3-hydroxy-1-adamantyl methacrylate, its inclusion in the polymerization process with 3-hydroxy-1-adamantyl methacrylate affects the overall resist performance [].

Phenylmethacrylate Dimethylsufonium Triflate (Tf-PAG)

    Compound Description: Phenylmethacrylate dimethylsufonium triflate is a photoacid generator (PAG) that generates triflic acid upon exposure to light. Triflic acid then catalyzes the deprotection of acid-labile groups present in the resist polymer, changing its solubility [].

    Relevance: While structurally different from 3-hydroxy-1-adamantyl methacrylate, Tf-PAG plays a crucial role in the chemical amplification process of photoresists. 3-Hydroxy-1-adamantyl methacrylate, often incorporated as a protecting group, works in conjunction with the photoacid generated by Tf-PAG to achieve the desired pattern formation [].

2-Methyl-2-adamantyl Methacrylate

    Compound Description: 2-Methyl-2-adamantyl methacrylate is a methacrylate monomer that, like EAMA, contributes to the etch resistance and transparency of photoresists at 193 nm due to its bulky adamantyl group [].

    Relevance: Similar to 3-hydroxy-1-adamantyl methacrylate and EAMA, 2-methyl-2-adamantyl methacrylate shares the adamantyl structure. These monomers are often used in combination to fine-tune the properties of ArF photoresists [].

Properties

CAS Number

115372-36-6

Product Name

3-Hydroxyadamantan-1-yl methacrylate

IUPAC Name

(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3

InChI Key

OOIBFPKQHULHSQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O

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